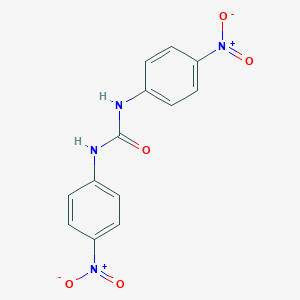
1,3-Bis(4-nitrophenyl)harnstoff
Übersicht
Beschreibung
1,3-Bis(4-nitrophenyl)urea is a chemical compound with the molecular formula C₁₃H₁₀N₄O₅This compound is notable for its use as the active component in the antifertility agent nicarbazin, which is used in poultry to control coccidiosis .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-nitrophenyl)urea has several scientific research applications:
Vorbereitungsmethoden
1,3-Bis(4-nitrophenyl)urea can be synthesized through the reaction of isocyanates or carbamoyl chlorides with ammonia. The compound can be crystallized from ethanol, ethanol/acetone, or acetone, and it sublimes under vacuum . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1,3-Bis(4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Hydrogen Bonding: It interacts through hydrogen bonding with a variety of oxoanions in acetonitrile solution to form bright yellow 1:1 complexes.
Common reagents used in these reactions include hydrogen, catalysts, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-nitrophenyl)urea, particularly as part of nicarbazin, involves its interaction with cellular components in parasites. The compound disrupts the energy metabolism of the parasites, leading to their death . The molecular targets include enzymes involved in the energy production pathways of the parasites.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4-nitrophenyl)urea is unique due to its dual nitro groups and its role in nicarbazin. Similar compounds include:
4,4’-Dinitrodiphenylamine: Similar structure but different functional groups.
4,4’-Dinitrocarbanilide: Another name for 1,3-Bis(4-nitrophenyl)urea.
N,N’-Bis(4-nitrophenyl)urea: Another synonym for the compound.
These compounds share structural similarities but differ in their specific applications and chemical properties.
Eigenschaften
IUPAC Name |
1,3-bis(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZZOKXIXNSKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043761 | |
| Record name | 4,4'-Dinitrodiphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-90-6 | |
| Record name | 4,4′-Dinitrocarbanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dinitrocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dinitrocarbanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dinitrodiphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-nitrophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DINITROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDD210E75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-bis(4-nitrophenyl)urea interact with anions, and what factors influence this interaction?
A: 1,3-Bis(4-nitrophenyl)urea acts as a hydrogen bond donor, interacting with various anions through its urea NH groups. [, ] The strength of this interaction depends on the anion's basicity. For instance, stronger bases like acetate (CH3COO-) form more stable complexes than weaker bases like nitrate (NO3-). [] Interestingly, fluoride (F-) initially forms a strong hydrogen-bonded complex but can deprotonate the urea at higher concentrations due to the formation of stable bifluoride (HF2-) ions. []
Q2: Can computational methods provide insights into the anion recognition properties of 1,3-bis(4-nitrophenyl)urea?
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of 1,3-bis(4-nitrophenyl)urea with anions in different solvents. [] These simulations revealed stronger interactions with oxyanions compared to halide anions in water. [] In acetonitrile, a less polar solvent, the interactions with all tested anions were significantly stronger, suggesting solvent polarity plays a crucial role in anion recognition. []
Q3: What is the structural characterization of 1,3-bis(4-nitrophenyl)urea?
A: While the provided abstracts lack specific spectroscopic data, we can deduce some information. 1,3-Bis(4-nitrophenyl)urea's molecular formula is C13H10N4O5, and its molecular weight is 302.25 g/mol. [] The compound is characterized as forming bright yellow complexes with various oxoanions in acetonitrile solution. [] Further structural details can be found in its crystal structure, which has been determined for its complex with tetrabutylammonium hydrogencarbonate ([Bu4N][1.HCO3]). []
Q4: Are there any known biological applications of 1,3-bis(4-nitrophenyl)urea?
A: 1,3-Bis(4-nitrophenyl)urea is a component of the anticoccidial drug nicarbazin, used in poultry treatment. [] This suggests potential biological activity, but the provided research focuses on its analytical detection in eggs rather than its mechanism of action. [] Separately, a study investigated the antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes. [] This derivative exhibited promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing antibacterial agents based on this scaffold. []
Q5: What analytical methods are used to study 1,3-bis(4-nitrophenyl)urea?
A: Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) is a key technique for analyzing 1,3-bis(4-nitrophenyl)urea, particularly in complex matrices like eggs. [] This method offers high sensitivity, enabling the detection and quantification of trace amounts of the compound. [] Additionally, techniques like UV-Vis spectroscopy, NMR, and FTIR are likely employed for its characterization, though specific data is not provided in the abstracts. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

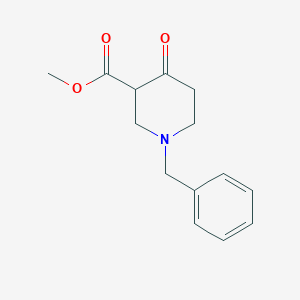

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)


![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)


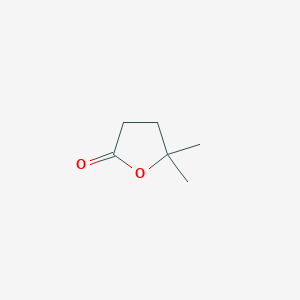
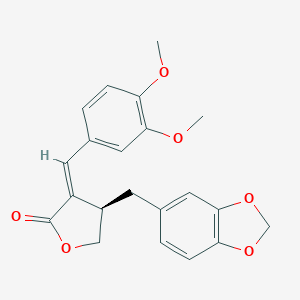
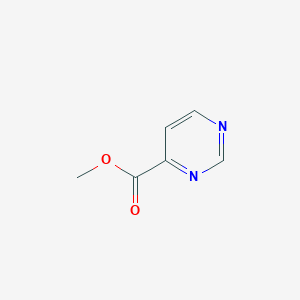
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
